molecular formula C16H15Cl2N3O B5716907 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine

1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5716907
M. Wt: 336.2 g/mol
InChI Key: UUODTWNFKMDTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine, also known as DCPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in scientific research applications due to its unique properties and mechanism of action.

Mechanism of Action

1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine acts as a positive allosteric modulator of various neurotransmitter receptors, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the NMDA glutamate receptor. By enhancing the activity of these receptors, 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine is able to modulate the release of neurotransmitters and influence neuronal signaling pathways.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurogenesis, and the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine in laboratory experiments is its ability to selectively modulate specific neurotransmitter receptors, allowing researchers to investigate the role of these receptors in various physiological and pathological processes. However, one limitation of using 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine, including the investigation of its potential therapeutic use in the treatment of neuropsychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms underlying 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine's effects on neuronal signaling pathways and its potential for off-target effects. Finally, the development of more selective 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine derivatives could provide valuable tools for investigating the function of specific neurotransmitter receptors in the brain.

Synthesis Methods

1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine can be synthesized using a variety of methods, including the reaction of 3,4-dichlorobenzoyl chloride with 2-pyridinylpiperazine in the presence of a base such as triethylamine. Other methods involve the reaction of 2-pyridinylpiperazine with 3,4-dichlorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has been widely studied for its potential use as a research tool in the fields of neuroscience and pharmacology. It has been shown to modulate the activity of various neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors. 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has also been found to have anxiolytic and antidepressant-like effects in animal models.

properties

IUPAC Name

(3,4-dichlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c17-13-5-4-12(11-14(13)18)16(22)21-9-7-20(8-10-21)15-3-1-2-6-19-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUODTWNFKMDTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204619
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3,4-Dichloro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone

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